1-(5-Acetyl-4-aminopyridin-2-YL)ethanone
Description
1-(5-Acetyl-4-aminopyridin-2-yl)ethanone is a pyridine-derived compound featuring an acetyl group at the 5-position and an amino group at the 4-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(5-acetyl-4-aminopyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-4-11-9(6(2)13)3-8(7)10/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
HWEPMAZHCTZUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Acetyl-4-aminopyridin-2-YL)ethanone typically involves the acylation of 5-acetyl-4-aminopyridine. One common method includes the reaction of 5-amino-2-cyanopyridine with methylmagnesium bromide in tetrahydrofuran under a nitrogen atmosphere . The reaction is carried out under cooling conditions and then stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Acetyl-4-aminopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
1-(5-Acetyl-4-aminopyridin-2-YL)ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-4-aminopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The acetyl and amino groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
α-Glucosidase Inhibitors
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (9): Structural Differences: Compound 8 has hydroxyl groups at C-2 and C-5, while 9 has hydroxyls at C-2 and C-3. Activity: Compound 8 (IC₅₀ = 12.3 µM) is more potent than 9 (IC₅₀ = 25.6 µM), highlighting the importance of hydroxyl group positioning. The acetyl group in 1-(5-Acetyl-4-aminopyridin-2-yl)ethanone may similarly influence activity through electronic effects . Key Insight: Hydroxylation and acetyl substitution enhance inhibitory potency by improving binding interactions .
Pyridine-Based Intermediates
- 1-(6-Bromo-3-pyridyl)ethanone (Compound 3) and 1-(3-Bromophenyl)ethanone (Compound 4): Synthetic Utility: Used in Suzuki couplings for antiparasitic drug intermediates. The bromine substituent facilitates cross-coupling reactions, whereas the acetyl group in the target compound may limit reactivity but improve stability . Key Insight: Bromine enhances synthetic versatility, while acetyl/amino groups may direct biological activity .
Schiff Base Derivatives
- Schiff Bases from 1-(1-Hydroxynaphthalen-2-yl)ethanone: Structural Differences: Chloro and bromo substituents on naphthalene vs. the pyridine core in the target compound. Activity: Exhibited antibacterial activity against E. coli and S. Typhi (MIC = 8–32 µg/mL). The pyridine ring in this compound may enhance target specificity compared to naphthalene-based analogues .
Binding Affinity and Substituent Effects
Odorant-Binding Protein (OBP) Interactions
- 1-(4-Ethylphenyl)ethanone and 1-(3,4-Dimethylphenyl)ethanone: Binding Affinity: Demonstrated moderate binding to SvelOBP1 (Kd = 5–10 µM).
Physicochemical Properties
Substituent Impact on Solubility and Stability
- 1-(5-Methoxypyridin-3-yl)ethanone and 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: Methoxy vs. Acetyl/Amino Groups: Methoxy groups increase hydrophobicity, whereas acetyl/amino groups enhance hydrophilicity. This difference may influence bioavailability and metabolic stability .
Data Tables
Table 1: Comparative Bioactivity of Ethanone Derivatives
Table 2: Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
